molecular formula C19H23N3O2S2 B2597055 N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851409-39-7

N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2597055
CAS No.: 851409-39-7
M. Wt: 389.53
InChI Key: AAOFNMHFAXXNOC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N3O2S2 and its molecular weight is 389.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Structural Analysis

Research on compounds structurally related to N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has focused on their synthesis and applications in the field of heterocyclic chemistry. These compounds are pivotal in the development of novel pharmacologically active agents due to their versatile heterocyclic cores, which are crucial in medicinal chemistry.

One study explored the heterocyclic derivatives of guanidine, proposing a compound derived from ketene action on specific guanidine derivatives, based on crystal structure analysis (Banfield et al., 1987)[https://consensus.app/papers/heterocyclicderivatives-guanidine-formation-xray-banfield/d10b63aaa04a520b95f0d733941346f3/?utm_source=chatgpt]. Another research effort synthesized and evaluated the antimicrobial activities of pyrimidinone and oxazinone derivatives fused with thiophene rings, using citrazinic acid as a starting material, demonstrating their potential as antimicrobial agents (Hossan et al., 2012)[https://consensus.app/papers/synthesis-antimicrobial-activity-some-pyrimidinone-hossan/b32c51238f6258e4b86a7e2679ab10d8/?utm_source=chatgpt].

Anticonvulsant Activity and Pharmacological Evaluation

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents have been another area of interest. These studies involve the direct synthesis of new derivatives, their structural determination through spectroscopic methods, and in vivo studies to evaluate their anticonvulsant activity (Severina et al., 2020)[https://consensus.app/papers/synthesis-docking-study-evaluation-sacetamide-severina/84ca4cbab449589bb91f5f25c9f6617f/?utm_source=chatgpt].

Catalytic and Synthetic Applications

Research has also extended to the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to the formation of erythrinanes. These studies not only enhance the understanding of catalytic oxidative processes but also contribute to the development of novel synthetic pathways for complex organic molecules (Chikaoka et al., 2003)[https://consensus.app/papers/mniiicuiimediated-cyclization-chikaoka/a4a7b04c2e305852beca2fb889794da2/?utm_source=chatgpt].

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-5-22-18(24)17-15(9-12(3)26-17)21-19(22)25-10-16(23)20-14-8-6-7-11(2)13(14)4/h6-8,12H,5,9-10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOFNMHFAXXNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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